molecular formula C15H31O5P B15394333 11-Diethylphosphonoundecanoic acid

11-Diethylphosphonoundecanoic acid

Cat. No.: B15394333
M. Wt: 322.38 g/mol
InChI Key: FUYLQGOTIWWKQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

11-Diethylphosphonoundecanoic acid is a useful research compound. Its molecular formula is C15H31O5P and its molecular weight is 322.38 g/mol. The purity is usually 95%.
BenchChem offers high-quality 11-Diethylphosphonoundecanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 11-Diethylphosphonoundecanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H31O5P

Molecular Weight

322.38 g/mol

IUPAC Name

11-diethoxyphosphorylundecanoic acid

InChI

InChI=1S/C15H31O5P/c1-3-19-21(18,20-4-2)14-12-10-8-6-5-7-9-11-13-15(16)17/h3-14H2,1-2H3,(H,16,17)

InChI Key

FUYLQGOTIWWKQZ-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CCCCCCCCCCC(=O)O)OCC

Origin of Product

United States

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 11-diethylphosphonoundecanoic acid, and how can reaction yields be maximized?

  • Methodological Answer : The synthesis typically involves phosphonylation of undecenoic acid derivatives using diethyl phosphite under radical or Michaelis-Arbuzov conditions. Key parameters include temperature control (80–120°C), solvent selection (e.g., toluene or DMF), and catalyst use (e.g., iodine or AIBN for radical initiation). Yield optimization requires rigorous exclusion of moisture and oxygen, monitored via <sup>31</sup>P NMR to track phosphonate intermediate formation . Post-synthesis purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, eluent: CH2Cl2/MeOH) is critical to achieve ≥96% purity .

Q. How can researchers validate the structural integrity of 11-diethylphosphonoundecanoic acid post-synthesis?

  • Methodological Answer : Combine spectroscopic techniques:

  • <sup>1</sup>H/<sup>13</sup>C NMR : Confirm alkyl chain integrity and phosphonate group placement (δ~32 ppm for P-CH2 in <sup>13</sup>C NMR).
  • FT-IR : Identify P=O stretches (~1250 cm<sup>-1</sup>) and carboxylic acid O-H (~2500–3000 cm<sup>-1</sup>).
  • Mass Spectrometry (ESI-MS) : Verify molecular ion [M-H]<sup>-</sup> at m/z 265.3 . Discrepancies in spectral data may indicate side reactions (e.g., ester hydrolysis or phosphonate oxidation) requiring iterative synthesis refinement .

Q. What analytical methods are recommended for quantifying trace impurities in 11-diethylphosphonoundecanoic acid?

  • Methodological Answer : Use reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) with UV detection (210 nm). For phosphonate-specific impurities, ion-pair chromatography (e.g., tetrabutylammonium acetate) enhances resolution. Cross-validate with ICP-OES to quantify residual phosphorus-containing byproducts . Limit unreacted diethyl phosphite to <0.5% via calibration curves .

Advanced Research Questions

Q. How does 11-diethylphosphonoundecanoic acid interact with metal ions in aqueous systems, and what methodologies characterize these complexes?

  • Methodological Answer : Conduct potentiometric titrations (pH 2–12) to determine stability constants (log K) with Ca<sup>2+</sup>, Fe<sup>3+</sup>, or Al<sup>3+</sup>. Use <sup>31</sup>P NMR to monitor shifts in phosphonate resonance upon metal binding. Complement with X-ray absorption spectroscopy (XAS) to probe coordination geometry . For environmental relevance, simulate competitive binding in multicomponent systems (e.g., humic acids) via fluorescence quenching assays .

Q. What computational models predict the hydrolytic stability of 11-diethylphosphonoundecanoic acid under varying pH conditions?

  • Methodological Answer : Apply density functional theory (DFT) at the B3LYP/6-311+G(d,p) level to calculate hydrolysis activation energies. Solvent effects (water, ethanol) are modeled using the COSMO-RS approach. Validate predictions experimentally via accelerated aging studies (40–80°C, pH 1–13) with HPLC monitoring. Discrepancies between theoretical and empirical data may arise from steric effects in the alkyl chain, necessitating QSPR adjustments .

Q. How can researchers resolve contradictions in reported bioactivity data for 11-diethylphosphonoundecanoic acid derivatives?

  • Methodological Answer : Perform meta-analysis of existing studies, focusing on variables such as:

  • Assay conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or solvent (DMSO vs. ethanol) may skew IC50 values.
  • Stereochemical purity : Chiral HPLC or circular dichroism (CD) ensures enantiomeric excess (>99%) for phosphonate derivatives.
  • Statistical rigor : Apply ANOVA or Bayesian inference to assess significance thresholds . Cross-disciplinary collaboration (e.g., with cheminformatics teams) enhances data harmonization .

Methodological Notes

  • Experimental Design : Prioritize reproducibility by documenting solvent batch sources, humidity levels, and spectrometer calibration protocols .
  • Data Contradiction Analysis : Use principal component analysis (PCA) to identify outlier datasets in meta-studies. For stability studies, apply Arrhenius kinetics to extrapolate shelf-life predictions .
  • Safety and Storage : Store 11-diethylphosphonoundecanoic acid at −20°C in amber vials under inert gas (N2 or Ar) to prevent hydrolytic degradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.